
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt), also known as quinpirole, is a dopamine agonist that is commonly used in scientific research. It is a synthetic compound that is structurally similar to dopamine and has been found to have a high affinity for dopamine receptors in the brain.
作用機序
Quinpirole acts as an agonist of dopamine receptors in the brain, particularly the D2 receptor subtype. By binding to these receptors, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can activate downstream signaling pathways that are involved in various physiological and behavioral processes. The exact mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) is not fully understood, but it is thought to involve the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
Quinpirole has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and stereotypic behaviors. Quinpirole has also been found to affect other neurotransmitter systems, including the glutamate and GABA systems. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) has been found to have effects on cardiovascular and respiratory function.
実験室実験の利点と制限
Quinpirole has several advantages for use in lab experiments. It is a highly selective agonist of dopamine D2 receptors, which allows for specific targeting of these receptors in the brain. Quinpirole is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in lab experiments. It has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. In addition, the effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
将来の方向性
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt). One area of interest is the role of dopamine receptors in addiction and substance abuse. Quinpirole has been found to have effects on the reward system, and further research could help to elucidate the mechanisms underlying addiction. Another area of interest is the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in the treatment of neurological and psychiatric disorders. Quinpirole has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia, and further research could help to determine its potential as a treatment for these conditions.
合成法
Quinpirole can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 2-aminomethyl-6-methoxyquinoline with 2-(dimethylamino)ethyl chloride to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-methoxyquinoline. This compound is then reacted with formaldehyde to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-quinolinemethanol, which is then reacted with maleic acid to form the salt form of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt).
科学的研究の応用
Quinpirole has been extensively used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of dopamine D2 receptors and has been used to investigate the role of these receptors in various physiological and behavioral processes. Quinpirole has also been used to study the effects of dopamine receptor agonists and antagonists on the reward system and addiction.
特性
CAS番号 |
131964-35-7 |
|---|---|
分子式 |
C19H24N2O6 |
分子量 |
376.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N,N-dimethyl-2-(quinolin-6-ylmethoxymethoxy)ethanamine |
InChI |
InChI=1S/C15H20N2O2.C4H4O4/c1-17(2)8-9-18-12-19-11-13-5-6-15-14(10-13)4-3-7-16-15;5-3(6)1-2-4(7)8/h3-7,10H,8-9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
LVQPVZDZHJQMNQ-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
同義語 |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-bute nedioate (salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




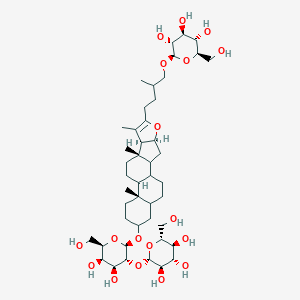
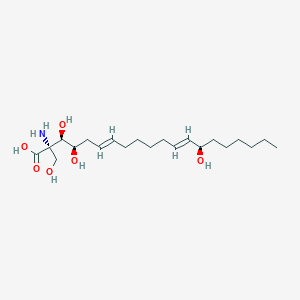

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
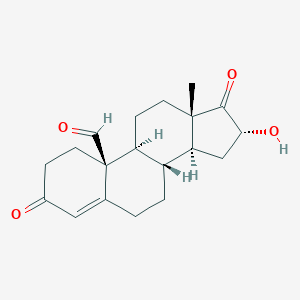
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
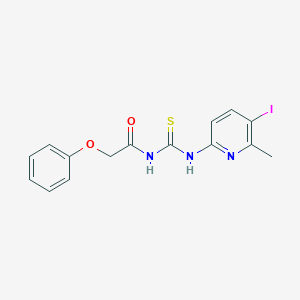
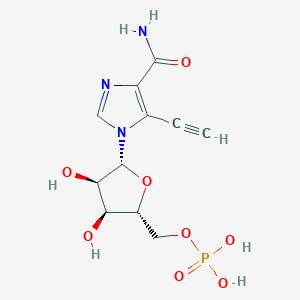
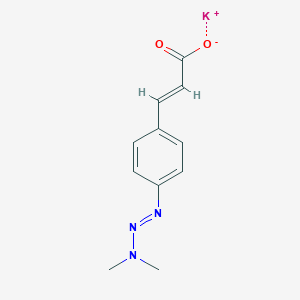
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)